2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2,6-Dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a benzothiazole moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing a propargyl group have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative
Mode of Action
The exact mode of action of this compound is currently unknown. Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation with similar potency to that of rasagiline (mao-b inhibitor) . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may affect pathways related to cell growth and survival, inflammation, and neurodegeneration.
Pharmacokinetics
It is known that the propargyl moiety has been acknowledged to be a valuable functional group in pharmaceutical chemistry
Result of Action
Given the reported biological activities of propargyl-containing compounds , it is likely that this compound may have cytotoxic activity and could potentially affect cell growth and survival, inflammation, and neurodegeneration.
Action Environment
It is known that the stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Functionalization: The benzothiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2,6-Dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl): Shares the methoxy substitution pattern but lacks the benzothiazole moiety.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar methoxy and propenyl groups but different core structure.
4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups but differs in the core structure and functional groups.
Uniqueness
2,6-Dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its combination of a benzamide core with a benzothiazole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
The compound 2,6-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule featuring a benzamide structure with multiple methoxy substituents and a benzothiazole moiety. This combination suggests potential biological activity, particularly in the fields of antimicrobial and anticancer research. The structural diversity provided by the prop-2-yn-1-yl group enhances its chemical properties and biological interactions.
The molecular formula of the compound is C20H18N2O4S with a molecular weight of 382.43 g/mol. The presence of functional groups such as methoxy and benzothiazole contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The benzothiazole moiety is known to exhibit significant pharmacological properties due to its ability to modulate enzyme activities, while the methoxy groups may enhance binding affinity through increased lipophilicity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzothiazole structures often exhibit notable antimicrobial properties. A study highlighted that derivatives of benzothiazole showed activity against various pathogens including Candida albicans and Staphylococcus aureus. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing and electron-donating groups significantly affect antimicrobial efficacy .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2,6-Dimethoxy-N-[...] | C. albicans | 3.92–4.01 mM |
2,6-Dimethoxy-N-[...] | A. niger | 4.01–4.23 mM |
Anticancer Activity
In addition to antimicrobial effects, the compound has been evaluated for anticancer properties. A series of studies have demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines, including KB and HepG2/A2 cells. The mechanisms often involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
Case Studies
- Antimicrobial Evaluation : In a comparative study involving several benzothiazole derivatives, it was found that compounds with methoxy substitutions showed enhanced activity against Staphylococcus aureus. The most potent derivatives exhibited inhibition zones significantly larger than those of reference drugs like ciprofloxacin .
- Cytotoxicity Assessment : A study on 1-substituted carbazolyl derivatives demonstrated that modifications in the side chain influenced their cytotoxic effects against human tumor cells. The findings suggested a correlation between structural features and biological activity, indicating that similar modifications in our compound could yield significant results .
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h1,6-11H,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQQOHPYAKHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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